tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate
Description
tert-Butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate is a cyclobutane-derived compound featuring two critical functional groups: a tert-butyl ester and an N'-hydroxycarbamimidoyl substituent. This compound is likely employed as a synthetic intermediate in pharmaceuticals or agrochemicals, leveraging its stability and functional versatility.
Properties
IUPAC Name |
tert-butyl 1-[(Z)-N'-hydroxycarbamimidoyl]cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-9(2,3)15-8(13)10(5-4-6-10)7(11)12-14/h14H,4-6H2,1-3H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVOJQDRCONDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1(CCC1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of cyclobutane-1-carboxylic acid with tert-butyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction typically occurs under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclobutane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Oxidation products include carboxylic acids and ketones.
Reduction: Reduction products include amines and alcohols.
Substitution: Substitution products include halogenated and aminated derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules allows it to be used as a probe in biochemical assays.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other applications.
Mechanism of Action
The mechanism by which tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to enzyme active sites or receptor sites, thereby modulating biological activity. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
Cyclobutane vs. Azetidine Core
- Target Compound : Cyclobutane core with inherent ring strain (~110 kJ/mol), enhancing reactivity in ring-opening or functionalization reactions.
- Azetidine Analog : 3-[(N'-Hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate () features a nitrogen-containing four-membered ring. Azetidine’s reduced ring strain (~84 kJ/mol) compared to cyclobutane improves stability but may limit reactivity in strain-driven reactions.
Ester Group Variations
- Target Compound : tert-Butyl ester offers steric protection, enhancing stability under acidic/basic conditions and favoring organic-phase solubility.
- Methyl Ester Analog: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride () has a smaller ester group, increasing polarity and aqueous solubility but reducing steric protection.
Substituent Functionalization
- Target Compound: The N'-hydroxycarbamimidoyl group (-NH-C(=NH)-OH) enables hydrogen bonding (donor/acceptor) and chelation, critical for molecular recognition or crystal packing .
- Methylamino Analog: The methylamino group (-NH-CH₃) in lacks hydrogen-bonding donors, reducing intermolecular interactions but favoring simpler alkylation pathways.
Physicochemical Properties
Hydrogen Bonding and Crystallography
The N'-hydroxycarbamimidoyl group in the target compound facilitates robust hydrogen-bonding networks, as described in Etter’s graph-set analysis (). This property is critical for designing co-crystals or stabilizing intermediates in solid-state formulations .
Biological Activity
tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 226.27 g/mol
- Structural Characteristics : The compound features a cyclobutane ring, a carbamate moiety, and a hydroxycarbamimidoyl group, contributing to its unique reactivity and potential biological interactions.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial in various metabolic pathways. For instance, it may interact with cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, including Mycobacterium tuberculosis, indicating its potential as an antibiotic agent .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | CDK inhibition (IC = 183 nM) | |
| Antimicrobial Activity | MIC against M. tuberculosis = 6.9 µM | |
| Cytotoxicity | GI values ranging from 530 nM to 1 μM |
Case Study: Anticancer Activity
A study evaluated the effects of this compound on triple-negative breast cancer (TNBC) cell lines. The compound was found to inhibit cell proliferation significantly, with IC values demonstrating potent cytotoxic effects across multiple TNBC models.
Table 2: Cytotoxicity in TNBC Cell Lines
| Cell Line | GI (µM) | IC (µM) | Apoptosis Induction (µM) |
|---|---|---|---|
| BT-20 | 0.60 | 0.97 | 7.73 |
| BT-549 | 0.80 | 0.94 | 0.74 |
| MDA-MB-231 | 0.80 | 0.88 | 0.64 |
This data indicates that the compound effectively induces apoptosis in TNBC cells, making it a candidate for further development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclobutane ring formation, carbamimidoyl group introduction, and tert-butyl ester protection. Key steps:
Cyclobutane Core Construction : Use [2+2] photocycloaddition or ring-closing metathesis to form the cyclobutane scaffold .
Carbamimidoyl Functionalization : React with hydroxylamine derivatives under anhydrous conditions to introduce the N'-hydroxycarbamimidoyl group.
Ester Protection : Employ tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to protect the carboxylate group .
Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Confirm purity using HPLC or GC/MS .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclobutane geometry and tert-butyl group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the ester) .
Cross-reference data with PubChem entries for analogous cyclobutane derivatives .
Q. What are the optimal storage conditions to maintain stability?
- Methodological Answer : Store in airtight, amber glass containers under inert gas (argon or nitrogen) at –20°C. Avoid exposure to moisture, light, and acidic/basic vapors. Stability studies indicate decomposition above 40°C or in polar protic solvents . Monitor purity periodically via TLC or HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed reactivity under varying pH conditions?
- Methodological Answer : Systematic pH-dependent kinetic studies are critical:
Controlled pH Buffers : Use phosphate (pH 2–7) and carbonate (pH 8–10) buffers to assess hydrolysis rates.
Kinetic Analysis : Monitor degradation via UV-Vis spectroscopy or LC-MS. For example, tert-butyl esters hydrolyze faster under acidic conditions, but steric hindrance from the cyclobutane may alter this trend .
Computational Modeling : Compare experimental data with DFT calculations of transition states to explain anomalous reactivity .
Q. What experimental strategies are effective in studying the environmental fate of this compound?
- Methodological Answer : Design a tiered approach inspired by environmental chemistry frameworks :
Abiotic Degradation : Simulate sunlight (UV irradiation) and aqueous hydrolysis to identify breakdown products (e.g., cyclobutane dicarboxylic acid).
Biotic Transformation : Use soil or microbial consortia to assess biodegradation pathways. Metabolite profiling via LC-HRMS is recommended.
Ecotoxicity Screening : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines .
Q. How to design experiments to evaluate its role as a ligand or intermediate in catalytic cycles?
- Methodological Answer :
Coordination Studies : Titrate the compound with metal salts (e.g., Pd, Cu) and monitor shifts in UV-Vis or NMR spectra .
Catalytic Testing : Use Suzuki-Miyaura coupling or hydrogenation reactions to assess its efficacy as a ligand. Compare turnover numbers (TON) with control experiments.
Mechanistic Probes : Isotope labeling (e.g., ¹³C) to track intermediate formation in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
